Trimethyl Cyclopropane-1,2,3-tricarboxylate: A Scaffold for Conformationally Restricted Pharmacophores
Trimethyl Cyclopropane-1,2,3-tricarboxylate: A Scaffold for Conformationally Restricted Pharmacophores
[1]
Executive Summary
Trimethyl cyclopropane-1,2,3-tricarboxylate (TMCT) is a highly functionalized cyclopropane derivative serving as a critical intermediate in the synthesis of conformationally restricted amino acids and peptidomimetics.[1] Characterized by its rigid three-carbon ring and three ester functionalities, TMCT allows medicinal chemists to "lock" pharmacophores into specific spatial orientations, thereby increasing selectivity for biological targets such as metabotropic glutamate receptors (mGluRs).[1]
This guide details the structural dynamics, synthetic pathways, and practical applications of TMCT, designed for researchers requiring high-fidelity protocols and mechanistic insight.[1]
Structural Architecture and Stereochemistry
The utility of TMCT lies in its stereochemical complexity. The cyclopropane ring is planar, but the arrangement of the three methoxycarbonyl groups (–COOCH₃) creates distinct stereoisomers. Understanding these is prerequisite to their application in chiral drug synthesis.
Stereoisomeric Forms
The 1,2,3-substitution pattern yields two primary diastereomers based on the relative orientation of the ester groups:
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All-cis Isomer (cis,cis,cis): All three ester groups reside on the same face of the ring. This molecule possesses a plane of symmetry, rendering it a meso compound (achiral despite having chiral centers).[2]
-
Trans Isomers (cis,trans): Two groups are on one face, and the third is on the opposite face. These forms are chiral and exist as enantiomeric pairs.[3]
Application Note: In mGluR ligand development, the specific spatial vector of the carboxylate groups determines agonist vs. antagonist activity. Consequently, synthetic routes must be stereoselective.[1]
Physicochemical Profile
| Property | Value / Description |
| CAS Number | 717-69-1 (General); 14202-99-4 (Stereospecific) |
| Molecular Formula | C₉H₁₂O₆ |
| Molecular Weight | 216.19 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in MeOH, EtOH, CHCl₃, DCM; Insoluble in water |
| Boiling Point | ~145–150 °C at 12 mmHg (Extrapolated) |
| Ring Strain | ~27.5 kcal/mol (High reactivity toward ring opening) |
Synthetic Pathways: The Carbene Route
The most robust synthesis of TMCT involves the reaction of methyl diazoacetate with dimethyl fumarate (or dimethyl maleate). This reaction proceeds via a carbenoid mechanism or a 1,3-dipolar cycloaddition followed by nitrogen extrusion.[1]
Mechanism: Buchner-Curtius-Schlotterbeck Variation
Classically, the thermal reaction between a diazo compound and an electron-deficient alkene forms a pyrazoline intermediate.[1] Thermal decomposition of this intermediate extrudes nitrogen gas (N₂) to collapse into the cyclopropane ring.
Modern Catalytic Approach: To avoid the high temperatures of pyrazoline decomposition and improve stereocontrol, transition metal catalysts (Rh₂(OAc)₄ or Cu(acac)₂) are employed. These generate a metal-carbene species from the diazoacetate, which adds directly to the fumarate double bond.
Figure 1: Divergent synthetic pathways.[1][4] The Rh-catalyzed route (top) avoids the pyrazoline intermediate, favoring direct cyclopropanation.[1]
Chemical Reactivity & Transformations[1][4][6][7]
TMCT is a "loaded spring" due to cyclopropane ring strain. However, the electron-withdrawing ester groups stabilize the ring against oxidative cleavage, directing reactivity towards the carbonyl centers.
Hydrolysis to Tricarboxylic Acid
The trimethyl ester is the lipophilic precursor. For biological studies, it is hydrolyzed to cyclopropane-1,2,3-tricarboxylic acid .[1][4]
-
Conditions: LiOH (THF/H₂O) or HCl (reflux).[1]
-
Selectivity: Partial hydrolysis is difficult due to the equivalence of the esters in the symmetric isomer, but enzymatic hydrolysis (pig liver esterase) can achieve desymmetrization.
Curtius Rearrangement
To synthesize conformationally restricted amino acids (e.g., 2,3-dicarboxycyclopropylglycine), one ester group is selectively converted to an amine:
-
Partial hydrolysis to the mono-acid.[1]
-
Formation of acyl azide.
-
Thermal rearrangement to isocyanate.
-
Hydrolysis to amine.
Applications in Drug Development
Metabotropic Glutamate Receptors (mGluRs)
Glutamate is a flexible molecule. By embedding the glutamate backbone into the rigid cyclopropane scaffold of TMCT derivatives, researchers can probe the specific conformational requirements of mGluR subtypes.
-
Agonists: Derivatives where the carboxylate vectors match the receptor's active state.
-
Antagonists: Derivatives that bind but prevent receptor closure.
-
Aconitase Inhibition: The free acid form (tricarballylic acid analog) mimics citric acid, acting as a competitive inhibitor of aconitase in the Krebs cycle.
Experimental Protocols
Protocol A: Rhodium-Catalyzed Synthesis of TMCT
Safety Warning: Diazo compounds are potentially explosive.[1] Perform all reactions behind a blast shield in a well-ventilated fume hood.
Reagents:
-
Dimethyl fumarate (10 mmol)[1]
-
Methyl diazoacetate (12 mmol)[1]
-
Rh₂(OAc)₄ (1 mol%)[1]
-
Dichloromethane (DCM, anhydrous)[1]
Procedure:
-
Setup: Dissolve dimethyl fumarate (1.44 g) and Rh₂(OAc)₄ (4.4 mg) in 20 mL anhydrous DCM in a flame-dried round-bottom flask under Argon.
-
Addition: Dissolve methyl diazoacetate (1.2 g) in 5 mL DCM. Add this solution dropwise via a syringe pump over 1 hour at room temperature. Slow addition is critical to prevent diazo dimerization.
-
Reaction: Stir for an additional 4 hours. Monitor consumption of diazoacetate by TLC (disappearance of yellow color) or IR (loss of diazo peak at ~2100 cm⁻¹).
-
Workup: Filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue via flash column chromatography (Hexanes:EtOAc 4:1) to separate the cis,trans isomers from the all-cis minor products.
Protocol B: Hydrolysis to Cyclopropane-1,2,3-tricarboxylic Acid[1][4]
Procedure:
-
Dissolve TMCT (1.0 g) in a 1:1 mixture of THF and 2M NaOH (10 mL).
-
Stir vigorously at 60°C for 12 hours.
-
Cool to 0°C and acidify to pH 1 with 6M HCl.
-
Extract with Ethyl Acetate (3 x 15 mL).
-
Dry organic layer over MgSO₄ and evaporate to yield the white crystalline tricarboxylic acid.
References
-
National Institute of Standards and Technology (NIST). "Trimethyl cyclopropane-1,2,3-tricarboxylate."[1] NIST Chemistry WebBook, SRD 69. [Link][1]
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PubChem. "Cyclopropane-1,2,3-tricarboxylic acid (Compound)."[1][5] National Library of Medicine. [Link][1]
-
Organic Syntheses. "Ethyl Diazoacetate (Warning: Safety protocols for diazo compounds)." Org.[6][7] Synth. 1956, 36, 25.[1] [Link][1]
-
Naples, M. A., & Hampson, D. R. "Pharmacological profiles of the metabotropic glutamate receptor ligands." Neuropharmacology, 2001, 40(2), 170-177.[1] (Contextual reference for mGluR ligand design using cyclopropane scaffolds). [Link]
-
Davies, H. M. L., et al. "Catalytic Asymmetric Cyclopropanation."[1] Organic Reactions.[6] (General reference for Rh-catalyzed diazo decomposition). [Link][1]
Sources
- 1. Ligandbook (release) Package : Propane-1,2,3-tricarboxylic acid (PDB code TRC) [ligandbook.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. sharadpra.wordpress.com [sharadpra.wordpress.com]
- 4. Trimethyl Cyclopropane-1,2,3-tricarboxylate|CAS 717-69-1 [benchchem.com]
- 5. Cyclopropane-1,2,3-tricarboxylic acid | C6H6O6 | CID 699248 - PubChem [pubchem.ncbi.nlm.nih.gov]
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